Cas no 1261909-83-4 (3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid)

3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is a specialized aromatic compound featuring both amino and carboxylic acid functional groups, along with a chloro-substituted methoxycarbonylphenyl moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of reactive sites allows for further functionalization, enabling precise modifications for targeted applications. Its benzoic acid core enhances stability, while the chloro and methoxycarbonyl substituents contribute to its utility in cross-coupling reactions. This compound is valued for its potential in constructing complex molecular frameworks with high selectivity, making it a valuable reagent in research and industrial chemistry.
3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid structure
1261909-83-4 structure
Product Name:3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
CAS No:1261909-83-4
MF:C15H12ClNO4
MW:305.713083267212
MDL:MFCD18322616
CID:2762847
PubChem ID:53228435
Update Time:2025-10-31

3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2'-chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
    • 3-AMINO-5-(2-CHLORO-5-METHOXYCARBONYLPHENYL)BENZOIC ACID
    • 1261909-83-4
    • DTXSID10691968
    • 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%
    • MFCD18322616
    • 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
    • MDL: MFCD18322616
    • Inchi: 1S/C15H12ClNO4/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19)
    • InChI Key: IIXCIPGZOZGNGR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)OC)C=C1C1C=C(C=C(C(=O)O)C=1)N

Computed Properties

  • Exact Mass: 305.0454856Da
  • Monoisotopic Mass: 305.0454856Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 89.6Ų

3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB329893-5g
3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%; .
1261909-83-4 95%
5g
€1159.00 2025-04-21
abcr
AB329893-5 g
3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%; .
1261909-83-4 95%
5g
€1159.00 2023-04-26

3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1261909-83-4)
Order Number:A1121815
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:28
Price ($):687.0
Email:sales@amadischem.com

Additional information on 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid

Research Brief on 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid (CAS: 1261909-83-4)

3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid (CAS: 1261909-83-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies due to its potential applications in drug discovery and development. The presence of both amino and carboxylic acid functional groups, along with a chloro-substituted phenyl ring, makes it a versatile intermediate for the synthesis of more complex bioactive molecules.

Recent research has focused on the synthesis and characterization of 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, with particular emphasis on its role as a building block for novel therapeutic agents. Studies have demonstrated its utility in the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The compound's structural motifs are conducive to interactions with biological targets, making it a valuable scaffold for medicinal chemistry applications.

One of the key findings from recent investigations is the compound's potential in modulating protein-protein interactions (PPIs). PPIs are often challenging targets for drug discovery, but the unique geometry and functional groups of 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid enable it to act as a disruptor or stabilizer of these interactions. This property has been explored in the context of cancer therapy, where aberrant PPIs play a critical role in disease progression.

In addition to its role in drug discovery, 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid has also been investigated for its pharmacokinetic properties. Recent studies have evaluated its solubility, stability, and metabolic profile, which are crucial parameters for its development as a drug candidate. Preliminary results suggest that the compound exhibits favorable characteristics, such as moderate solubility and stability under physiological conditions, although further optimization may be required to enhance its bioavailability.

The synthetic routes for 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid have also been refined in recent years. Advances in catalytic methods and green chemistry approaches have led to more efficient and environmentally friendly production processes. These improvements are critical for scaling up the compound's synthesis to meet the demands of preclinical and clinical studies.

Looking ahead, the potential applications of 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid are vast. Ongoing research is exploring its use in the development of therapeutics for neurodegenerative diseases, inflammatory disorders, and infectious diseases. The compound's versatility and the growing body of evidence supporting its biological activity make it a promising candidate for further investigation.

In conclusion, 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid (CAS: 1261909-83-4) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, position it as a key player in the development of next-generation therapeutics. Continued research and development efforts are expected to unlock its full potential and pave the way for innovative treatments across a range of medical conditions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1261909-83-4)
A1121815
Purity:99%
Quantity:5g
Price ($):687.0
Email